molecular formula C19H16ClNO3 B2634901 2-(4-chlorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide CAS No. 2034378-95-3

2-(4-chlorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide

Cat. No. B2634901
CAS RN: 2034378-95-3
M. Wt: 341.79
InChI Key: GAXSPQKVBRHVFV-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of benzylacetamides and has been shown to have a wide range of biological effects.

Scientific Research Applications

Synthesis and Anticancer Activity

A study explored the synthesis and anticancer activity of derivatives similar to the compound . These derivatives demonstrated potent and selective cytotoxic effects against leukemia cell lines, suggesting the compound's potential as a basis for developing anticancer agents (Horishny, Arshad, & Matiychuk, 2021).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research on benzothiazolinone acetamide analogs related to the compound showed good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells. Additionally, molecular docking studies indicated potential interactions with biological targets, such as Cyclooxygenase 1 (COX1), suggesting applications in designing ligand-based drug discovery (Mary et al., 2020).

Synthesis of Phenoxy Amide Derivatives

A synthesis study of N-substituted-4-(p-chlorophenoxy)acetamide derivatives, closely related to the queried compound, highlighted the influence of solvent on the chlorination process. This research contributes to the chemical synthesis field, particularly in optimizing conditions for producing phenoxy acetamide derivatives (Wang et al., 2011).

Antioxidant Properties

The antioxidant properties of novel derivatives involving structures similar to 2-(4-chlorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide were investigated. The study found significant effects in in vitro assays, suggesting the compound's potential for development into antioxidants (Ayhan-Kılcıgil et al., 2012).

Anti-inflammatory and Antinociceptive Properties

Derivatives of the compound demonstrated significant antinociceptive and anti-inflammatory activities in pharmacological screenings. These findings open avenues for the compound's application in developing new pain management and anti-inflammatory therapies (Selvam et al., 2012).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[4-(furan-3-yl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c20-17-5-7-18(8-6-17)24-13-19(22)21-11-14-1-3-15(4-2-14)16-9-10-23-12-16/h1-10,12H,11,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXSPQKVBRHVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)COC2=CC=C(C=C2)Cl)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(4-(furan-3-yl)benzyl)acetamide

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